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molecular formula C13H22N2 B8603076 4-Dipropylaminomethyl-aniline

4-Dipropylaminomethyl-aniline

Cat. No. B8603076
M. Wt: 206.33 g/mol
InChI Key: WITBGLGAUOJYMJ-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

The compound (492 mg) obtained in Example 19-1 was dissolved in methanol (5.0 ml) and THF (2.5 ml). Then, the solution was added with activated carbon (49.0 mg) and iron trichloride hexahydrate (manufactured by Kanto Kagaku) (4.90 mg), followed by refluxing under heating for 30 minutes. After the solution was cooled to room temperature, hydrazine monohydrate (0.35 ml) was added to the solution and then the whole was refluxed for 3 hours under heat. After completion of the reaction, the reaction product was filtrated through Celite and the solvent was then distilled off. After the addition of water, chloroform extraction was performed. The extract was dried with anhydrous magnesium sulfate. The solvent was distilled off, thereby obtaining the subject compound (437 mg) as a yellow oily substance.
Name
compound
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
4.9 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][N:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12])=[CH:6][CH:5]=1)([O-])=O.O.NN>CO.C1COCC1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:10]([N:9]([CH2:8][C:7]1[CH:16]=[CH:17][C:4]([NH2:1])=[CH:5][CH:6]=1)[CH2:13][CH2:14][CH3:15])[CH2:11][CH3:12] |f:1.2,5.6.7.8.9.10.11|

Inputs

Step One
Name
compound
Quantity
492 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN(CCC)CCC)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.9 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under heat
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction product was filtrated through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
ADDITION
Type
ADDITION
Details
After the addition of water, chloroform extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 437 mg
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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